4-methoxy-1H-pyrazole
Overview
Description
4-Methoxy-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The methoxy group at the 4-position of the pyrazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Methoxy-1H-pyrazole is a biologically active compound that has been found to interact with several targets. The primary targets of this compound are the topoisomerase IV enzyme and the COVID-19 main protease . These enzymes play crucial roles in DNA replication and viral replication, respectively .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target enzyme, much like a key fits into a lock. The binding affinities of this compound with topoisomerase IV enzyme and with COVID-19 main protease are ranging from −10.0 to −11.0 kcal/mol and −8.2 to −9.3 kcal/mol , respectively . These interactions can inhibit the activity of the enzymes, thereby preventing DNA replication in bacteria and viral replication in SARS-CoV-2 .
Biochemical Pathways
It is known that the compound can inhibit the activity of topoisomerase iv and covid-19 main protease . This suggests that it may affect the pathways involving these enzymes, such as DNA replication in bacteria and viral replication in SARS-CoV-2 .
Pharmacokinetics
A related study on 1h-pyrazole analogs as epidermal growth factor receptor (egfr) inhibitors has shown promising absorption, distribution, metabolism, excretion, and toxicity (admet) features
Result of Action
The molecular and cellular effects of this compound’s action are primarily its inhibitory effects on the activity of topoisomerase IV and COVID-19 main protease . This can result in the inhibition of DNA replication in bacteria and viral replication in SARS-CoV-2, potentially leading to the death of these cells or viruses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds can also influence its action. For example, in the Suzuki–Miyaura coupling reaction, the presence of palladium complexes can enhance the reactivity of organoboron reagents, such as this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-pyrazole typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-methoxyacetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and alkyl halides.
Major Products:
Oxidation: this compound-3-carbaldehyde.
Reduction: 4-Methoxy-1,2-dihydropyrazole.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
4-Hydroxy-1H-pyrazole: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxy group.
1H-Pyrazole: The parent compound without any substituents at the 4-position.
Uniqueness: 4-Methoxy-1H-pyrazole is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMDIJKEYGCRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415948 | |
Record name | 4-methoxy-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14884-01-6 | |
Record name | 4-methoxy-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methoxy-1H-pyrazole catalyze dihydrogen production from ammonia borane?
A1: While the specific mechanistic steps are not fully elaborated in the paper, theoretical calculations using the M06-2x/aug-cc-pVDZ method suggest that this compound, alongside other pyrazole derivatives, can catalytically activate both ammonia borane and cyclotriborazane. [] This activation facilitates the release of dihydrogen. The presence of the methoxy group at the 4-position of the pyrazole ring likely influences its electronic properties, potentially impacting its interaction with the ammonia borane or cyclotriborazane molecules and, consequently, the catalytic process.
Q2: How does the catalytic activity of this compound compare to other investigated pyrazole catalysts?
A2: The research paper focuses on the feasibility of pyrazoles as a class of catalysts for dihydrogen production and does not directly compare the catalytic activities of the different pyrazole derivatives (1H-pyrazole, this compound, and 4-nitro-1H-pyrazole). [] Further research, potentially involving experimental kinetic studies, would be needed to determine the relative effectiveness of these catalysts and the specific influence of substituents on the pyrazole ring.
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